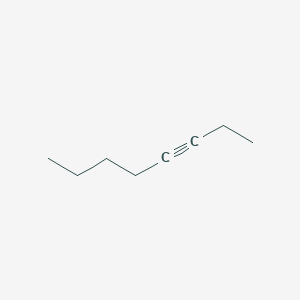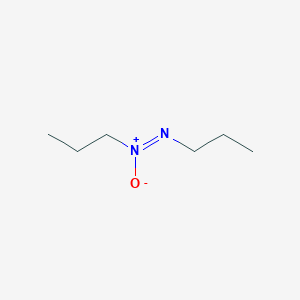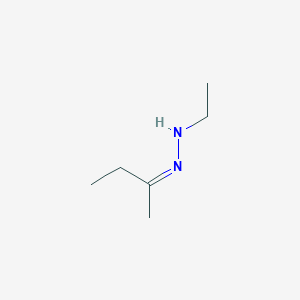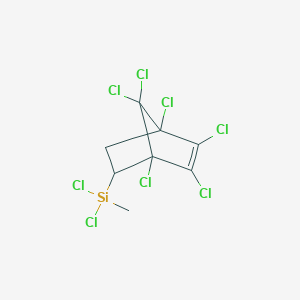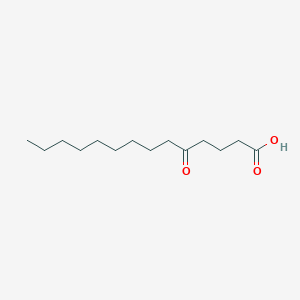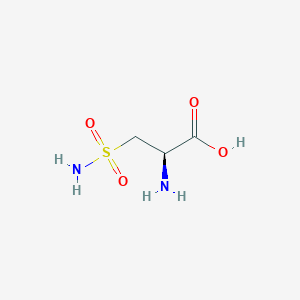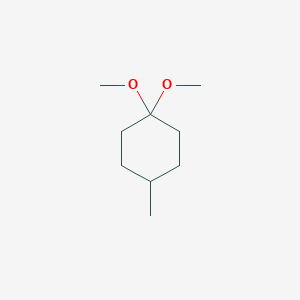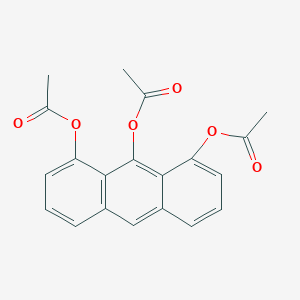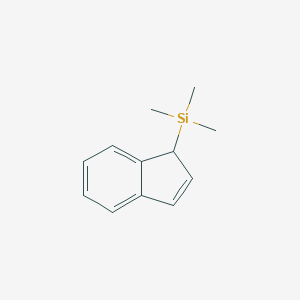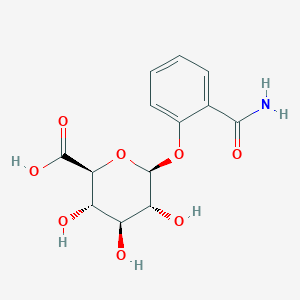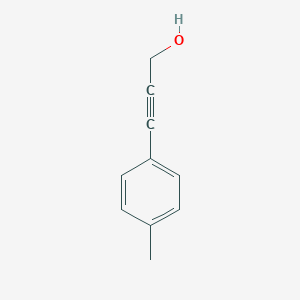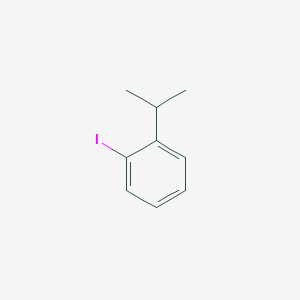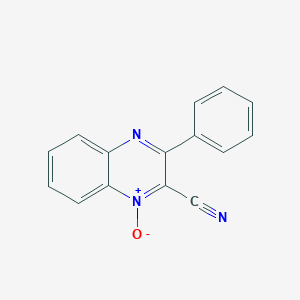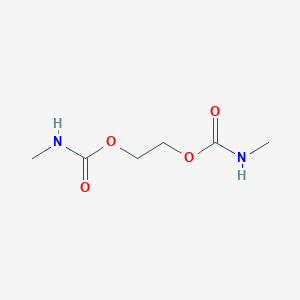
2-(methylcarbamoyloxy)ethyl N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylcarbamoyloxy)ethyl N-methylcarbamate (MCM) is a carbamate insecticide that has been widely used in agriculture and public health programs. MCM is a white crystalline solid that is soluble in water and various organic solvents. It is known for its broad-spectrum insecticidal activity against a wide range of pests, including mosquitoes, flies, cockroaches, and ants.
科学研究应用
2-(methylcarbamoyloxy)ethyl N-methylcarbamate has been extensively used in scientific research to study the biochemical and physiological effects of carbamate insecticides on insects, mammals, and humans. It has been used to investigate the mechanisms of action of carbamate insecticides, including their effects on acetylcholinesterase (AChE) activity, neurotransmitter release, and oxidative stress. 2-(methylcarbamoyloxy)ethyl N-methylcarbamate has also been used to evaluate the toxicity of carbamate insecticides in various animal models, including rats, mice, and birds.
作用机制
2-(methylcarbamoyloxy)ethyl N-methylcarbamate acts as an acetylcholinesterase inhibitor, which means it blocks the activity of AChE, an enzyme that breaks down the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft, causing overstimulation of the nervous system and ultimately leading to paralysis and death of the insect. 2-(methylcarbamoyloxy)ethyl N-methylcarbamate also induces oxidative stress by generating reactive oxygen species (ROS) and depleting antioxidant enzymes, leading to cellular damage and apoptosis.
生化和生理效应
2-(methylcarbamoyloxy)ethyl N-methylcarbamate has been shown to cause a wide range of biochemical and physiological effects in insects, mammals, and humans. In insects, 2-(methylcarbamoyloxy)ethyl N-methylcarbamate causes inhibition of AChE activity, leading to overstimulation of the nervous system, paralysis, and death. In mammals, 2-(methylcarbamoyloxy)ethyl N-methylcarbamate can cause inhibition of AChE activity, leading to symptoms such as muscle weakness, respiratory distress, and convulsions. 2-(methylcarbamoyloxy)ethyl N-methylcarbamate has also been shown to induce oxidative stress and damage to various organs, including the liver, kidney, and brain.
实验室实验的优点和局限性
2-(methylcarbamoyloxy)ethyl N-methylcarbamate has several advantages as a research tool, including its broad-spectrum insecticidal activity, low cost, and availability. However, 2-(methylcarbamoyloxy)ethyl N-methylcarbamate also has some limitations, including its potential toxicity to humans and the environment, and its narrow therapeutic index. Therefore, caution should be taken when using 2-(methylcarbamoyloxy)ethyl N-methylcarbamate in laboratory experiments, and appropriate safety measures should be implemented.
未来方向
There are several future directions for research on 2-(methylcarbamoyloxy)ethyl N-methylcarbamate, including the development of new synthesis methods to improve the yield and purity of 2-(methylcarbamoyloxy)ethyl N-methylcarbamate, the investigation of the molecular mechanisms of 2-(methylcarbamoyloxy)ethyl N-methylcarbamate-induced oxidative stress, and the evaluation of the potential health effects of 2-(methylcarbamoyloxy)ethyl N-methylcarbamate exposure in humans. Other areas of research could include the identification of new insecticide targets and the development of new insecticides with improved efficacy and safety profiles.
Conclusion
In conclusion, 2-(methylcarbamoyloxy)ethyl N-methylcarbamate is a carbamate insecticide that has been widely used in agriculture and public health programs. It has been extensively used in scientific research to study the biochemical and physiological effects of carbamate insecticides on insects, mammals, and humans. 2-(methylcarbamoyloxy)ethyl N-methylcarbamate acts as an acetylcholinesterase inhibitor, leading to overstimulation of the nervous system and ultimately leading to paralysis and death of the insect. 2-(methylcarbamoyloxy)ethyl N-methylcarbamate has several advantages as a research tool, but caution should be taken when using it in laboratory experiments. There are several future directions for research on 2-(methylcarbamoyloxy)ethyl N-methylcarbamate, including the development of new synthesis methods and the investigation of its potential health effects in humans.
合成方法
2-(methylcarbamoyloxy)ethyl N-methylcarbamate can be synthesized by the reaction of N-methylcarbamoyl chloride with 2-hydroxyethyl methylcarbamate in the presence of a base. The reaction produces 2-(methylcarbamoyloxy)ethyl N-methylcarbamate as a white crystalline solid with a yield of around 70-80%. The purity of the synthesized 2-(methylcarbamoyloxy)ethyl N-methylcarbamate can be increased by recrystallization from a suitable solvent.
属性
CAS 编号 |
18394-95-1 |
|---|---|
产品名称 |
2-(methylcarbamoyloxy)ethyl N-methylcarbamate |
分子式 |
C6H12N2O4 |
分子量 |
176.17 g/mol |
IUPAC 名称 |
2-(methylcarbamoyloxy)ethyl N-methylcarbamate |
InChI |
InChI=1S/C6H12N2O4/c1-7-5(9)11-3-4-12-6(10)8-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) |
InChI 键 |
PHHAAQPSEAWTQC-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCCOC(=O)NC |
规范 SMILES |
CNC(=O)OCCOC(=O)NC |
其他 CAS 编号 |
18394-95-1 |
同义词 |
2-(methylcarbamoyloxy)ethyl N-methylcarbamate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



